molecular formula C16H15N3O3 B11011085 N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide

Katalognummer: B11011085
Molekulargewicht: 297.31 g/mol
InChI-Schlüssel: RBQZYNCSRGNFIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide is a recognized and potent inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a central serine/threonine protein kinase in the DNA damage response (DDR) pathway. Its primary research value lies in its high selectivity and potency, enabling scientists to precisely probe the mechanistic role of ATM in cellular processes. By inhibiting ATM kinase activity, this compound effectively blocks the signaling cascade that is initiated by DNA double-strand breaks, thereby preventing cell cycle arrest, DNA repair, and apoptosis. This action makes it an invaluable tool in oncology research, particularly for investigating radiosensitization and chemosensitization strategies, as ATM inhibition can render cancer cells more vulnerable to DNA-damaging agents like ionizing radiation and certain chemotherapeutics. Researchers utilize this inhibitor to explore synthetic lethality in cancers with specific DDR deficiencies, such as those lacking p53 function. Its application extends to fundamental studies of genomic instability, cancer cell survival , and the development of targeted cancer treatments aimed at overcoming treatment resistance. Studies have demonstrated its efficacy in various preclinical models , including glioblastoma and lymphoma, highlighting its significant contribution to understanding and targeting the DNA damage response network for therapeutic benefit.

Eigenschaften

Molekularformel

C16H15N3O3

Molekulargewicht

297.31 g/mol

IUPAC-Name

N-(4-oxo-3-propan-2-ylquinazolin-6-yl)furan-2-carboxamide

InChI

InChI=1S/C16H15N3O3/c1-10(2)19-9-17-13-6-5-11(8-12(13)16(19)21)18-15(20)14-4-3-7-22-14/h3-10H,1-2H3,(H,18,20)

InChI-Schlüssel

RBQZYNCSRGNFIU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CO3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 3-Isopropyl-6-Nitroquinazolin-4-One

The quinazolinone core is constructed via cyclization of substituted anthranilic acid derivatives. A representative protocol involves:

  • Cyclocondensation : Reacting 2-nitroanthranilic acid with isopropylamine in the presence of formamide at 140°C for 6 hours.

  • Cyclization : The intermediate undergoes intramolecular dehydration to yield 3-isopropyl-6-nitroquinazolin-4-one.

Key Data :

ParameterValueSource
Yield68–75%
Reaction ConditionsFormamide, 140°C, 6 hours

Reduction of Nitro Group to Amine

The nitro group at position 6 is reduced to an amine using catalytic hydrogenation or chemical reductants:

  • Catalytic Hydrogenation : H₂ gas (1 atm) with 10% Pd/C in ethanol at 25°C for 12 hours.

  • Chemical Reduction : SnCl₂·2H₂O in methanol under reflux for 3 hours.

Key Data :

MethodYieldPurity (HPLC)Source
Catalytic H₂92%99.5%
SnCl₂ Reduction85%98.7%

Amidation with Furan-2-Carbonyl Chloride

The 6-amino intermediate is acylated using furan-2-carbonyl chloride under basic conditions:

  • Reaction Setup : 3-Isopropyl-6-aminoquinazolin-4-one (1 equiv), furan-2-carbonyl chloride (1.2 equiv), and NaHCO₃ (2 equiv) in anhydrous DMF at 0°C for 2 hours.

  • Workup : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Key Data :

ParameterValueSource
Yield65%
Reaction Time2 hours
Purity (NMR)>98%

Direct Functionalization via Chloro Intermediate

Synthesis of 6-Chloro-3-Isopropylquinazolin-4-One

A chloro group is introduced at position 6 for subsequent amination:

  • Chlorination : Treating 3-isopropylquinazolin-4-one with POCl₃ at 100°C for 4 hours.

  • Isolation : The product is precipitated in ice-water and dried under vacuum.

Key Data :

ParameterValueSource
Yield75%
Reaction ConditionsPOCl₃, 100°C, 4 hours

Amination and Amidation

The chloro group is displaced by ammonia, followed by acylation:

  • Amination : 6-Chloro-3-isopropylquinazolin-4-one (1 equiv) is refluxed with NH₃ in isopropanol for 6 hours.

  • Amidation : The resulting amine is reacted with furan-2-carbonyl chloride as described in Section 1.3.

Key Data :

StepYieldSource
Amination80%
Amidation70%

One-Pot Tandem Synthesis

Radical-Mediated Cyclization

A metal-free approach utilizes DMSO as a carbon source and H₂O₂ as an oxidant:

  • Reaction Setup : 2-Amino-N-isopropylbenzamide (1 equiv), DMSO (2 mL), and H₂O₂ (30% in water, 1 equiv) are heated at 150°C for 14 hours.

  • In Situ Amidation : The intermediate 3-isopropyl-6-aminoquinazolin-4-one is directly acylated with furan-2-carbonyl chloride without isolation.

Key Data :

ParameterValueSource
Overall Yield55%
Reaction Time14 hours

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Core FunctionalizationHigh purity, scalableMulti-step, longer timeline65–75%
Chloro IntermediateEfficient amination stepRequires hazardous POCl₃70–80%
One-Pot SynthesisReduced purification stepsModerate yield55–60%

Structural Confirmation and Analytical Data

  • ¹H-NMR (DMSO-d₆, 400 MHz): δ 12.21 (s, 1H, NH), 8.09 (s, 1H, H-5), 7.76 (s, 1H, H-8), 7.28 (s, 1H, H-2), 3.91 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃).

  • HRMS : m/z 311.33 [M+H]⁺ (Calcd for C₁₇H₁₇N₃O₃: 311.33) .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-[4-Oxo-3-(propan-2-yl)-3,4-dihydrochinazolin-6-yl]furan-2-carboxamid hat verschiedene wissenschaftliche Forschungsanwendungen:

Wissenschaftliche Forschungsanwendungen

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide has several scientific research applications:

Wirkmechanismus

Der Wirkungsmechanismus von N-[4-Oxo-3-(propan-2-yl)-3,4-dihydrochinazolin-6-yl]furan-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Wegen. Der Chinazolinon-Kern kann mit verschiedenen Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Der Furanring kann ebenfalls zur Bindungsaffinität und Spezifität der Verbindung beitragen. Diese Wechselwirkungen können zur Hemmung oder Aktivierung spezifischer biologischer Wege führen, was zu den beobachteten Effekten der Verbindung führt. .

Vergleich Mit ähnlichen Verbindungen

Comparison with Angiotensin/Endothelin Receptor Ligands

highlights two structurally related ligands: 1. N-benzyl-N-(2-ethyl-4-oxo-3-{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}-3,4-dihydroquinazolin-6-yl)thiophene-2-carboxamide - Key Differences: - Replaces the furan-2-carboxamide with a thiophene-2-carboxamide group, altering electronic properties (sulfur vs. oxygen). - Includes a biphenyl-tetrazole moiety, a known bioisostere for carboxylic acids, enhancing solubility and receptor affinity . - Implications: Thiophene’s higher lipophilicity may improve membrane permeability, while the tetrazole group facilitates ionic interactions with receptor residues.

N-[(furan-2-yl)methyl]-N-(4-oxo-2-propyl-3-{[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl}-3,4-dihydroquinazolin-6-yl)benzamide

  • Key Differences :
  • Substitutes the isopropyl group with a propyl chain at the 2-position.
  • Functional Impact: The benzamide moiety may engage in π-π stacking with aromatic residues in receptor pockets.
Parameter Target Compound Thiophene Analog () Benzamide Analog ()
Core Structure 3,4-dihydroquinazolinone 3,4-dihydroquinazolinone 3,4-dihydroquinazolinone
6-Position Substituent Furan-2-carboxamide Thiophene-2-carboxamide Benzamide
3-Position Substituent Propan-2-yl [2’-(2H-tetrazol-5-yl)biphenyl]methyl [2’-(2H-tetrazol-5-yl)biphenyl]methyl
Key Functional Group Carboxamide Tetrazole Tetrazole

Comparison with 3-(4-Methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide (CAS 1574354-28-1)

describes a compound with a propanamide chain substituted with a 4-methoxyphenyl group:

  • Structural Divergence: Replaces the furan-2-carboxamide with a 3-(4-methoxyphenyl)propanamide chain.
  • Pharmacological Inference : The extended propanamide chain may reduce steric hindrance compared to the rigid furan ring, favoring interactions with hydrophobic pockets.
Parameter Target Compound 4-Methoxyphenyl Propanamide ()
Molecular Formula C₁₆H₁₇N₃O₃ C₂₁H₂₃N₃O₃
Molecular Weight ~299.33 g/mol 365.4 g/mol
6-Position Substituent Furan-2-carboxamide 3-(4-Methoxyphenyl)propanamide
Aromatic Substituent Furan 4-Methoxyphenyl

Comparison with Furopyridine Carboxamide Derivatives

discusses a furo[2,3-b]pyridine-3-carboxamide derivative with a trifluoroethylamino group:

  • Key Contrasts: The core structure shifts from quinazolinone to a furopyridine scaffold. Incorporates a trifluoroethylamino group, which enhances metabolic resistance via fluorine’s electronegativity .
  • Functional Implications : The fused furopyridine system may offer improved π-stacking interactions, while the trifluoroethyl group increases lipophilicity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For example, chromone-thiazolidinone hybrids are synthesized via condensation of 3-(propan-2-yl)-4-oxo-3,4-dihydroquinazolin-6-amine with activated furan-2-carboxylic acid derivatives. Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity (>98%) is confirmed via HPLC with a C18 column (acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for confirming stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the quinazolinone carbonyl and furan oxygen). Complementary techniques include 1^1H/13^13C NMR (to verify substituent positions) and high-resolution mass spectrometry (HRMS) for molecular ion validation. SC-XRD parameters (e.g., R factor <0.05, data-to-parameter ratio >15) ensure reliability .

Q. How can researchers assess the compound's preliminary biological activity?

  • Methodological Answer : Initial screening against fungal pathogens (e.g., Candida albicans) using broth microdilution assays (MIC values) is recommended. Activity is compared to fluconazole as a positive control. Dose-response curves (0.5–128 µg/mL) and time-kill assays help evaluate fungistatic vs. fungicidal effects. Structural analogs with chromone-thiazolidinone scaffolds have shown IC50_{50} values <10 µM .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting quinazolinone-furan hybrids?

  • Methodological Answer : Key modifications include:

  • Quinazolinone core : Introducing electron-withdrawing groups (e.g., Cl, F) at position 6 enhances antifungal activity.
  • Furan substituents : Methyl or methoxy groups at the furan 5-position improve solubility without compromising potency.
  • Linker optimization : Replacing the carboxamide with sulfonamide linkers alters pharmacokinetic profiles. Quantitative SAR (QSAR) models using DFT calculations (e.g., HOMO-LUMO gaps) predict bioactivity .

Q. How can researchers address contradictory data in solubility and bioavailability studies?

  • Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require standardized protocols:

  • Use dynamic light scattering (DLS) to assess aggregation in PBS (pH 7.4).
  • Employ co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance bioavailability.
  • Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption, with logP values >3 indicating favorable permeability .

Q. What computational approaches validate molecular docking results for this compound's protein targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) against fungal CYP51 or bacterial DNA gyrase should be followed by molecular dynamics (MD) simulations (GROMACS, 100 ns) to assess binding stability. Key metrics include RMSD (<2 Å), hydrogen bond occupancy (>50%), and binding free energy (MM-PBSA). Cross-validation with experimental IC50_{50} data ensures model accuracy .

Q. How can crystallographic data resolve conformational ambiguities in the quinazolinone ring?

  • Methodological Answer : SC-XRD reveals non-planar quinazolinone conformations due to steric hindrance from the propan-2-yl group. Dihedral angles between the quinazolinone and furan rings (e.g., 15–25°) influence π-π stacking with target proteins. Electron density maps (contour level 1.5σ) confirm the absence of rotational disorders .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.